Tris(pentane-2,4-dionato-O,O')praseodymium
Tris(pentane-2,4-dionato-O,O')praseodymium
Brand Name:
Vulcanchem
CAS No.:
14553-09-4
VCID:
VC20988323
InChI:
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;
SMILES:
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3]
Molecular Formula:
C15H24O6Pr
Molecular Weight:
441.25 g/mol
Tris(pentane-2,4-dionato-O,O')praseodymium
CAS No.: 14553-09-4
Cat. No.: VC20988323
Molecular Formula: C15H24O6Pr
Molecular Weight: 441.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14553-09-4 |
|---|---|
| Molecular Formula | C15H24O6Pr |
| Molecular Weight | 441.25 g/mol |
| IUPAC Name | (Z)-4-hydroxypent-3-en-2-one;praseodymium |
| Standard InChI | InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
| Standard InChI Key | GJBVHFHGJITKDR-LNTINUHCSA-N |
| Isomeric SMILES | C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Pr] |
| SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |
| Canonical SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator